N-(2-氯-3-吡啶基)-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

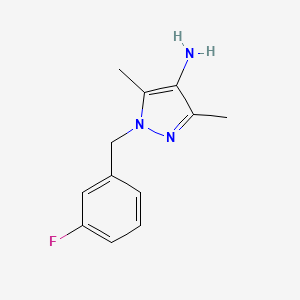

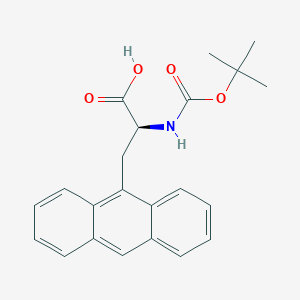

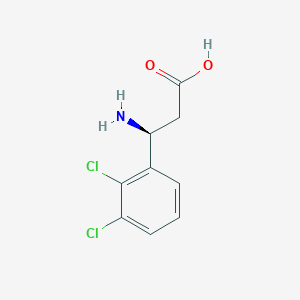

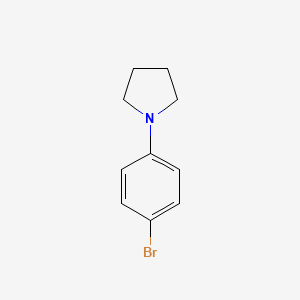

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom, and an amide functional group. The specific compound has a chloro substituent on the pyridine ring and a methyl group on the propanamide moiety.

Synthesis Analysis

The synthesis of related pyridinecarboxamide compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes, as seen in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides have been synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester . The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide provides insight into the reaction conditions and optimization for chlorinated pyridinecarboxamides .

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives can be complex, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a tetragonal space group and a unique molecular geometry . The crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide using X-ray diffraction and DFT calculations further demonstrates the intricacies of such compounds .

Chemical Reactions Analysis

Chemoselective reactions of pyridinecarboxamide derivatives with electrophiles have been studied, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines . The reactivity of these compounds is influenced by the presence of nucleophilic centers, which can be predicted by ab initio calculations.

Physical and Chemical Properties Analysis

The physicochemical properties of N-(chlorophenyl)pyridinecarboxamides have been extensively studied, revealing that hydrogen bonding plays a significant role in their aggregation and molecular planarity . The melting temperatures of these compounds are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . Additionally, the solubility of polyamides based on pyridine derivatives in polar solvents indicates the influence of the pyridyl moiety on the physical properties of these polymers .

科学研究应用

抗炎应用

N-吡啶基(甲基)-N1-取代-3-吲哚丙酰胺是一类包括N-(2-氯-3-吡啶基)-2-甲基丙酰胺在内的化合物,已被研究其抗炎活性。这项研究发现,某些丙酰胺类化合物在减少耳部水肿方面表现出显著活性,并且在海藻胶大鼠爪水肿模型中表现出有效性。重要的是,该类化合物中的一些衍生物表现出高水平的活性,而且没有观察到相关化合物中的毒性效应 (Gallard et al., 2003)。

抗抑郁和脑力活性

从N-(2-氯-3-吡啶基)-2-甲基丙酰胺衍生的席夫碱和2-氮杂环己酮的研究显示出潜在的抗抑郁和脑力(认知增强)活性。这些化合物表现出剂量依赖的抗抑郁和脑力效应,表明2-氮杂环己酮骨架具有作为中枢神经系统活性剂的潜力 (Thomas et al., 2016)。

合成和分子结构

对N-烷基-4-氯-2-吡啶羧酰胺的合成研究已经进行,其中包括N-(2-氯-3-吡啶基)-2-甲基丙酰胺,以更好地了解它们的分子结构。这些研究对于药物的开发和了解化合物的化学行为至关重要 (Qing-cai, 2011)。

代谢途径分析

对一种相关化合物,即2-氯-N-(4-氯-3-(吡啶-2-基)-苯基)-4-(甲磺基)-苯甲酰胺,在大鼠和狗中的代谢命运和排泄进行了深入研究,结果显示出广泛的代谢途径,主要包括氧化和II期葡萄糖苷化或硫酸化。这项研究为类似化合物的代谢途径提供了见解,这对于药物开发和安全评估至关重要 (Yue et al., 2011)。

高血糖-低血糖活性

合成了一类与N-(2-氯-3-吡啶基)-2-甲基丙酰胺相关的N-(3,6-二氢-1(2H)-吡啶基)苯甲酰胺,以研究取代基对血糖水平的影响。这项研究有助于了解这类化合物中结构修饰如何导致不同的生物活性,包括高血糖和低血糖效应 (Yeung & Knaus, 1987)。

属性

IUPAC Name |

N-(2-chloropyridin-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSJTVAAHWPVSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404801 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-3-pyridinyl)-2-methylpropanamide | |

CAS RN |

547705-74-8 |

Source

|

| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)